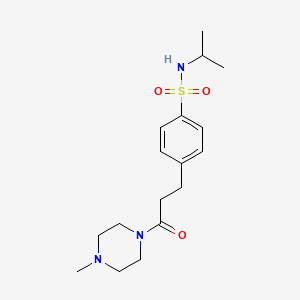
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has been widely studied in the field of drug discovery. It has been found to have potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the inhibition of various enzymes, which leads to the modulation of various cellular processes. For example, it inhibits histone deacetylases, which leads to the acetylation of histones and the modulation of gene expression. It also inhibits phosphodiesterases, which leads to the accumulation of cyclic AMP and the modulation of various signaling pathways. Furthermore, it inhibits proteasomes, which leads to the accumulation of misfolded proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide are diverse and depend on the specific cellular processes that are affected. For example, it has been found to modulate the expression of various genes, such as those involved in inflammation and cell proliferation. It has also been found to induce apoptosis in cancer cells and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is its specificity for various enzymes, which makes it a useful tool for studying the specific cellular processes that are affected. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of the enzymes that are targeted by this compound. Another direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. Furthermore, the use of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide in combination with other drugs or therapies may also be explored.
Méthodes De Synthèse
The synthesis of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the reaction of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of several enzymes, such as histone deacetylases, phosphodiesterases, and proteasomes, which are involved in various cellular processes. It has also been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Propriétés
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14(2)18-24(22,23)16-7-4-15(5-8-16)6-9-17(21)20-12-10-19(3)11-13-20/h4-5,7-8,14,18H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOLYHIFVYQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(propan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

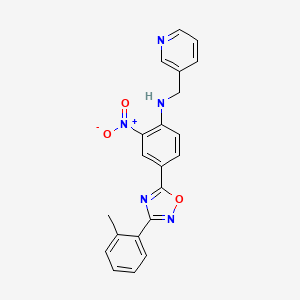
![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
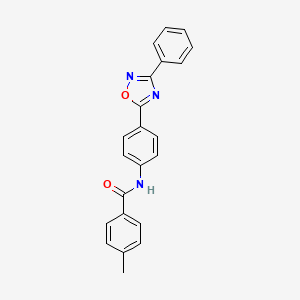

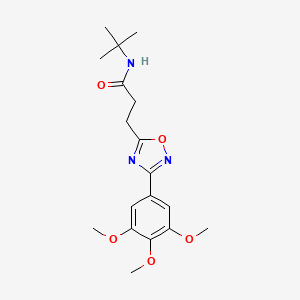
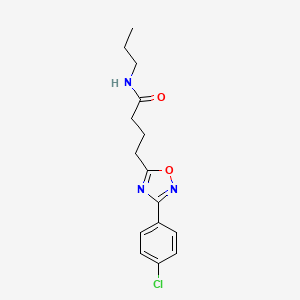


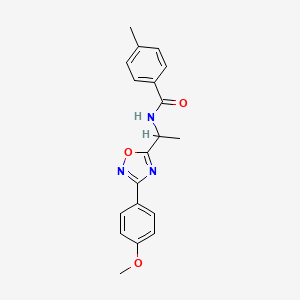

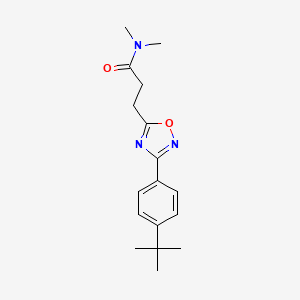
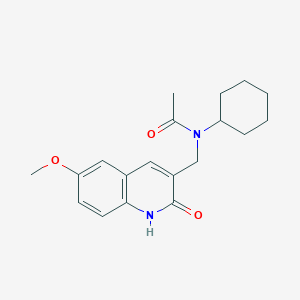
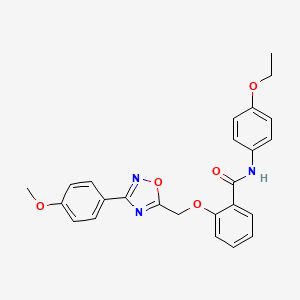
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)